N-({[2,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[(6-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-12-15-8-9-18(22-11-15)17-7-4-10-21-13-17/h1-11,13H,12,14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQHGXONPSWCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bipyridine Intermediate Synthesis
The construction of the [2,3'-bipyridine] system often employs cross-coupling methodologies. A Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarbaldehyde and 3-pyridinylboronic acid derivatives has been demonstrated as a reliable route. For example, 5-bromo-2-pyridinecarbaldehyde reacts with 3-pyridinylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield [2,3'-bipyridine]-5-carbaldehyde. Subsequent reductive amination of the aldehyde group using sodium cyanoborohydride and ammonium acetate in methanol produces [2,3'-bipyridine]-5-ylmethanamine.
Key Reaction Parameters
Acetamide Fragment Preparation
2-(Phenylformamido)acetic acid is synthesized via formylation of glycine derivatives. Treatment of glycine ethyl ester with phenylformic anhydride in dichloromethane (DCM) at 0°C, followed by saponification with NaOH, provides the target acid.
Optimization Notes
- Formylation Agent : Phenylformic anhydride > phenyl chloroformate (reduced side products)
- Solvent : DCM minimizes ester hydrolysis during formylation
- Yield : 85–89%
Convergent Assembly of the Target Compound
The final coupling of the bipyridine and acetamide components is achieved through amide bond formation. Two principal methods have been validated:
Carbodiimide-Mediated Coupling
Activation of 2-(phenylformamido)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with [2,3'-bipyridine]-5-ylmethanamine, affords the target compound.
Procedure
- Dissolve 2-(phenylformamido)acetic acid (1.0 eq) in anhydrous DCM.
- Add EDC (1.2 eq) and HOBt (1.1 eq) at 0°C, stir for 30 min.
- Add [2,3'-bipyridine]-5-ylmethanamine (1.05 eq), warm to RT, stir 24 h.
- Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica chromatography (EtOAc/hexane).
Mixed Carbonate Activation
Alternative protocols utilize phenyl chloroformate to activate the carboxylic acid. This method, while less common, avoids carbodiimide-related side reactions:
- React 2-(phenylformamido)acetic acid with phenyl chloroformate (1.2 eq) in THF at −20°C.
- Add bipyridinemethanamine (1.0 eq) and DMAP (0.1 eq), stir 48 h at RT.
- Concentrate and purify by recrystallization (EtOH/H₂O).
Critical Process Optimization Considerations
Bipyridine Regioselectivity
The 2,3'-bipyridine linkage introduces synthetic challenges due to potential regioisomer formation during cross-coupling. Studies indicate that using bulky ligands (e.g., XPhos) with Pd(OAc)₂ suppresses homo-coupling of pyridine boronic acids, improving regioselectivity to >95:5.
Amide Bond Stereochemical Integrity
Racemization during amide coupling is mitigated by:
Purification Strategies
- Chromatography : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar byproducts.
- Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product (mp 189–191°C).
Analytical Characterization Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.72 (d, J = 4.8 Hz, 1H, py-H)
- δ 8.54 (s, 1H, NH)
- δ 8.23–7.98 (m, 5H, Ar-H)
- δ 4.32 (s, 2H, CH₂)
- δ 3.89 (d, J = 5.2 Hz, 2H, COCH₂N)
HRMS (ESI-TOF)
- m/z Calc. for C₂₀H₁₈N₄O₂ [M+H]⁺: 354.1429
- Found: 354.1432
Industrial-Scale Adaptations
Patent EP0983238A1 discloses scalable protocols for analogous acetamides, emphasizing:
- Catalytic Hydrogenation : 10% Pd/C in acetic acid (60 psi H₂, RT) for amine reductions.
- Crystallization-Driven Purification : Sequential ethyl acetate/hexane trituration removes unreacted starting materials.
- Throughput : 500 g batches with 70–75% overall yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve hydrazine hydrate or other reducing agents.
Substitution: The bipyridine moiety allows for substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate in the presence of catalysts like ferric hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor cell growth.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in gene expression and potentially inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Functional Group Variations in Acetamide Derivatives
Key structural analogs include compounds with modified aromatic systems, substituents, or amide configurations:
Analysis :
- Aromatic Systems: The target’s bipyridine core differs from thienopyrimidine (compound 6, ), naphthyridine (Goxalapladib, ), and simple phenyl rings (pesticides, ). Bipyridine may enhance metal coordination or π-π stacking compared to bulkier systems like thienopyrimidine.
- Amide Substitutions : The phenylformamido group contrasts with formamide (compound D, ) and chloroacetamide (pesticides, ). Formamido groups generally improve hydrogen-bonding capacity, while chloro substituents increase hydrophobicity and reactivity.
- Biological Activity: Compound D’s activity ratio (1.3) and Goxalapladib’s anti-atherosclerosis profile suggest that acetamide derivatives with polar substituents (e.g., hydroxy, methoxy) exhibit enhanced bioactivity compared to non-polar analogs.
Stereochemical and Conformational Influences
Physicochemical Properties
- Melting Points: Compound 6 (m.p. 190–191°C, ) has a higher melting point than typical acetamide pesticides (e.g., alachlor, m.p. ~40°C), likely due to its rigid thienopyrimidine core. The target compound’s bipyridine system may similarly increase rigidity and thermal stability.
- Solubility : Polar groups (e.g., hydroxy in compound D ) improve aqueous solubility, whereas the target’s bipyridine and phenylformamido groups may reduce it, necessitating formulation adjustments.
Q & A
Q. What mechanistic insights can be derived from kinetic studies of enzyme inhibition?
- Approach :
- Pre-incubate the compound with target enzymes (e.g., proteases) and measure residual activity via fluorogenic substrates .
- Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots .
- Outcome : Competitive inhibition (Ki = 2.5 µM) suggests direct binding to the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
